molecular formula C23H25N3O3 B11709142 3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11709142
M. Wt: 391.5 g/mol
InChI Key: YWXRPDIOLUZOHO-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a nitrophenyl group and a propylcyclohexylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with 4-(4-propylcyclohexyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the propylcyclohexyl group, making it less hydrophobic.

    3-(4-Nitrophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a propylcyclohexyl group, affecting its steric and electronic properties.

Uniqueness

3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of the propylcyclohexyl group, which imparts distinct hydrophobic characteristics and influences its interactions with other molecules

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

3-(4-nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H25N3O3/c1-2-3-16-4-6-17(7-5-16)18-8-10-20(11-9-18)23-24-22(25-29-23)19-12-14-21(15-13-19)26(27)28/h8-17H,2-7H2,1H3

InChI Key

YWXRPDIOLUZOHO-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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